1,6-DHP vs. 1,4-DHP Core Oxidation State
The target compound possesses a 1,6-dihydropyridine core with a 6-oxo substituent, defining it as a 2-pyridone tautomer. This contrasts with the 1,4-dihydropyridine core of classical calcium channel blockers (e.g., nifedipine). The regioisomeric distinction produces fundamentally different hydrogen-bonding capacities: the target compound offers 2 H-bond donors and 4 H-bond acceptors , while symmetric 1,4-DHP-3,5-dicarboxylates typically exhibit 1 H-bond donor and 4-6 H-bond acceptors depending on ester substitution. This difference alters the compound's capacity for directed intermolecular interactions in both biological target binding and solid-state packing [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Profile and Scaffold Oxidation State |
|---|---|
| Target Compound Data | 2 H-bond donors; 4 H-bond acceptors; 1,6-dihydropyridine-6-oxo (2-pyridone tautomer); C15H15NO4; MW 273.28 g/mol |
| Comparator Or Baseline | Classical 1,4-dihydropyridines (e.g., nifedipine: 1,4-DHP-3,5-dicarboxylate; MW 346.34 g/mol; 0 H-bond donors from ring NH in substituted variants) |
| Quantified Difference | Scaffold shift from 1,4-dihydro to 1,6-dihydro with 6-oxo; gain of one additional H-bond donor from the 4-hydroxy group; distinct tautomeric equilibrium |
| Conditions | Structural analysis based on IUPAC nomenclature and spectral database entries; scaffold comparison based on published dihydropyridine classification |
Why This Matters
Procurement of the correct regioisomer is critical because 1,4-DHPs and 1,6-DHPs engage different biological targets (L-type calcium channels vs. MEK/CDK5 kinases, respectively), and substitution with the wrong regioisomer will yield false-negative or irrelevant screening results.
- [1] US Patent 8211920 B2. 6-Oxo-1,6-dihydropyridine derivatives as inhibitors of MEK and methods of use thereof. Filed 2009. View Source
